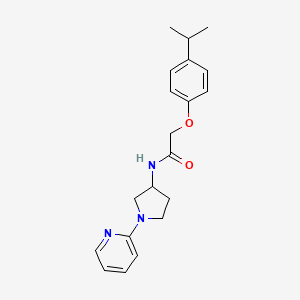

![molecular formula C21H21N3O4S B2646290 3,4,5-trimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361168-53-8](/img/structure/B2646290.png)

3,4,5-trimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

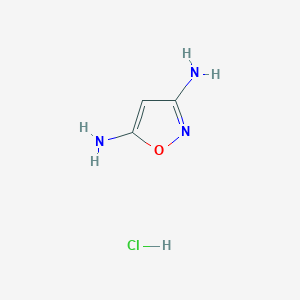

“3,4,5-trimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a relatively new chemical compound. It has been mentioned in the context of the design, synthesis, and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents .

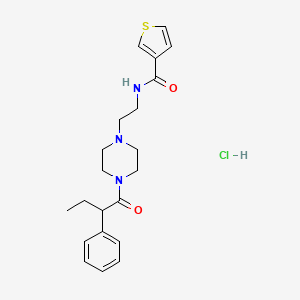

Molecular Structure Analysis

The molecular formula of the compound is C21H21N3O4S. The structure includes a benzamide group, a thieno[3,4-c]pyrazole group, and three methoxy groups attached to a benzene ring .Physical And Chemical Properties Analysis

The compound has a molecular weight of 411.48 g/mol. Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved resources.Scientific Research Applications

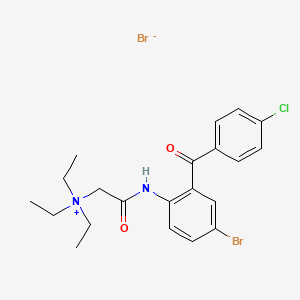

Synthesis and Anticancer Evaluation

A study focused on the design, synthesis, and anticancer evaluation of substituted benzamides, including compounds with trimethoxyphenyl and thiazolyl motifs. These compounds were tested against several cancer cell lines, with some exhibiting moderate to excellent anticancer activities. This suggests potential research applications of similar compounds in developing anticancer therapeutics (Ravinaik et al., 2021).

Antiarrhythmic Potential

Another research avenue explored benzopyran and benzoxazine derivatives with trimethyl substituents for their antiarrhythmic effects against ischemia-reperfusion injury. The study indicated that selected compounds could suppress reperfusion arrhythmias and reduce oxidative stress markers, hinting at possible cardiovascular protective roles (Koini et al., 2009).

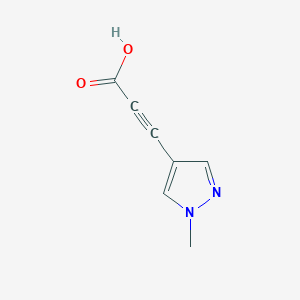

Enzyme Inhibition for Cancer Therapy

Polymethoxylated pyrazoline benzene sulfonamides were synthesized and evaluated for their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase enzymes. Such enzyme inhibition is crucial for designing targeted cancer therapies, suggesting another application area for similar compounds (Kucukoglu et al., 2016).

Targeting Cancer Stem Cells

Research into novel benzoyl-dihydropyrimidine derivatives targeted against cancer stem cells showed some compounds had significant antitumor activity. This indicates the potential use of structurally similar compounds in targeting cancer stem cells, an important aspect of overcoming cancer drug resistance (Bhat et al., 2016).

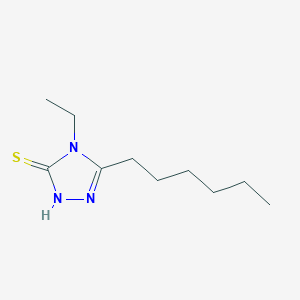

Antimicrobial and Antiproliferative Activities

Thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety were synthesized and evaluated for their antimicrobial and antiproliferative activities. The results demonstrated that some compounds have promising biological properties, suggesting similar compounds could be explored for antimicrobial and anticancer applications (Mansour et al., 2020).

Future Directions

properties

IUPAC Name |

3,4,5-trimethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c1-26-17-9-13(10-18(27-2)19(17)28-3)21(25)22-20-15-11-29-12-16(15)23-24(20)14-7-5-4-6-8-14/h4-10H,11-12H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUCAWPWDLBXHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-trimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea](/img/structure/B2646214.png)

![7-Cyclopropyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2646227.png)

![2-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]acetohydrazide](/img/structure/B2646228.png)

![6-(pyrrolidin-1-ylsulfonyl)-2-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2646230.png)